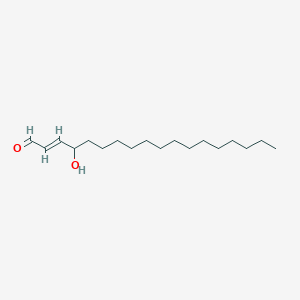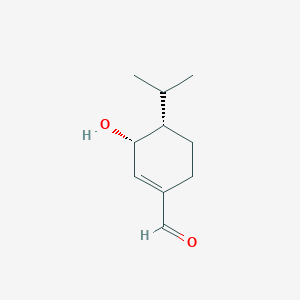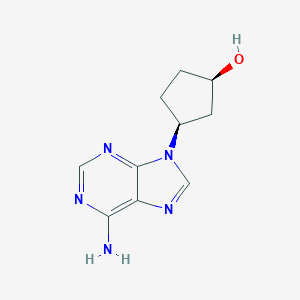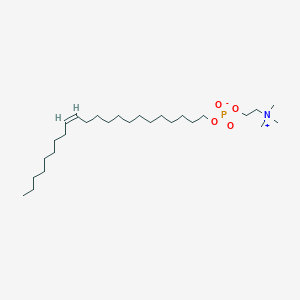
Erucylphosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erucylphosphocholine (ErPC) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ErPC belongs to the class of alkylphosphocholines, which are analogs of the naturally occurring phospholipids. ErPC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties, making it a promising compound for scientific research.
Mechanism of Action
The mechanism of action of Erucylphosphocholine is not completely understood. However, it has been proposed that Erucylphosphocholine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Erucylphosphocholine has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response. Furthermore, Erucylphosphocholine has been shown to disrupt the cell membrane of parasites, leading to their death.
Biochemical and Physiological Effects:
Erucylphosphocholine has been shown to affect various biochemical and physiological processes. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Erucylphosphocholine has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Erucylphosphocholine has been shown to inhibit the growth of parasites by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
Erucylphosphocholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Erucylphosphocholine has also been shown to exhibit activity against a wide range of diseases, making it a versatile compound for scientific research. However, Erucylphosphocholine has some limitations as well. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, Erucylphosphocholine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on Erucylphosphocholine. Firstly, further studies are needed to elucidate the mechanism of action of Erucylphosphocholine. Secondly, more studies are needed to determine the safety and efficacy of Erucylphosphocholine in human clinical trials. Thirdly, Erucylphosphocholine can be modified to improve its potency and selectivity towards specific diseases. Finally, Erucylphosphocholine can be studied for its potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
Erucylphosphocholine is a promising compound for scientific research due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties. Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. However, its mechanism of action is not completely understood, and its safety and efficacy in human clinical trials are still unknown. Further research is needed to elucidate the mechanism of action of Erucylphosphocholine and determine its potential applications in other diseases.
Synthesis Methods
Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a high temperature. The resulting product is purified through a series of extraction and chromatography steps to obtain pure Erucylphosphocholine.
Scientific Research Applications
Erucylphosphocholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Erucylphosphocholine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, Erucylphosphocholine has been studied for its anti-parasitic properties and has been shown to inhibit the growth of parasites such as Trypanosoma cruzi and Leishmania donovani.
properties
CAS RN |
143317-74-2 |
|---|---|
Product Name |
Erucylphosphocholine |
Molecular Formula |
C27H56NO4P |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12- |
InChI Key |
KCRSJPCXPQESIU-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
EPC erucylphosphocholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
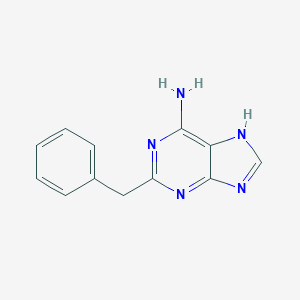
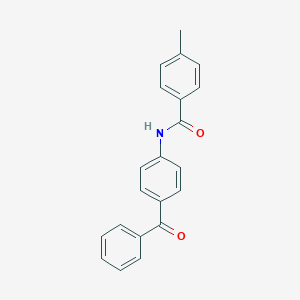

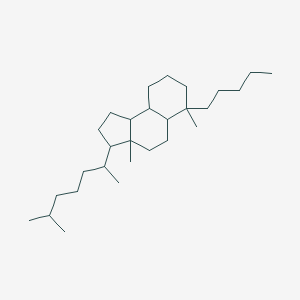
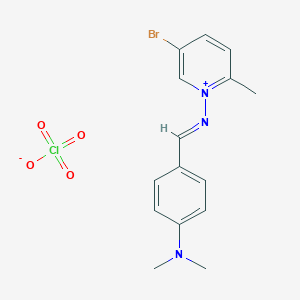
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
